Benzyl 3-chlorophenyl ether
Overview
Description
Benzyl 3-chlorophenyl ether is a chemical compound with the formula C13H11ClO . It is composed of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is in turn attached to a 3-chlorophenyl group (a phenyl group with a chlorine atom at the 3rd position) .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 27 bonds. There are 16 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ether .Chemical Reactions Analysis
Ethers, including this compound, are known to undergo cleavage by strong acids such as HI or HBr. The cleavage of ethers with tertiary, benzylic, or allylic substituents tends to occur by an SN1 mechanism .Scientific Research Applications
Synthesis of Novel Oxime Ethers : Benzyl 3-chlorophenyl ether has been used in the synthesis of novel oxime ethers, which have potential applications in medicinal chemistry. The study involved Density Functional Theory (DFT) calculations and spectroscopic characterization of the synthesized compounds (Erdogan, 2016).
Skin Brightening Agent : this compound (CBE) has shown potential as a skin brightening agent. A study focused on the development of CBE-loaded liposomes for transdermal delivery, indicating its effectiveness in melanogenesis inhibition and improved skin penetration (Singpanna et al., 2021).
Organic Synthesis and Chemical Transformations : this compound has been used in various organic synthesis processes. This includes its use in the dehydration and disproportionation of benzyl alcohol over alumina, contributing to the understanding of catalytic reactions and organic compound transformations (Jayamani & Pillai, 1983).
Development of Regioregular Oligomers : The compound has been employed in the solid-phase synthesis of regioregular head-to-tail-coupled oligo(3-arylthiophene)s, demonstrating its role in advanced polymer and material science research (Briehn et al., 2000).
Protecting Group in Organic Chemistry : It has been used as a protecting group in organic synthesis, highlighting its utility in the selective protection and deprotection of functional groups in complex molecule synthesis (Otsuka et al., 2018).
Pharmacological Research : Studies have explored the use of this compound in pharmacological research, particularly in the development of novel drug delivery systems and therapeutic agents (Sorrells et al., 2002).
Catalysis and Reaction Mechanism Studies : Research has been conducted on the use of this compound in understanding catalytic processes and reaction mechanisms, which are fundamental to the development of new synthetic methodologies (Yeh et al., 2002).
Properties
IUPAC Name |
1-chloro-3-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJUFHLXUSIELP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179059 | |
Record name | Benzyl 3-chlorophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24318-02-3 | |
Record name | 1-Chloro-3-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24318-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-chlorophenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024318023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl 3-chlorophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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